
8-(piperidin-1-ylmethyl)-3,4-dihydro-2H-chromen-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(piperidin-1-ylmethyl)-3,4-dihydro-2H-chromen-4-amine is a synthetic organic compound that belongs to the class of heterocyclic amines This compound features a chromen-4-amine core structure with a piperidin-1-ylmethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(piperidin-1-ylmethyl)-3,4-dihydro-2H-chromen-4-amine typically involves the following steps:
Formation of the Chromen-4-amine Core: The chromen-4-amine core can be synthesized through a cyclization reaction involving appropriate starting materials such as salicylaldehyde and an amine derivative.
Introduction of the Piperidin-1-ylmethyl Group: The piperidin-1-ylmethyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of the chromen-4-amine core with a piperidine derivative under suitable conditions, such as the presence of a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
8-(piperidin-1-ylmethyl)-3,4-dihydro-2H-chromen-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted chromen-4-amine derivatives.
Aplicaciones Científicas De Investigación
8-(piperidin-1-ylmethyl)-3,4-dihydro-2H-chromen-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological and oncological diseases.
Biological Research: It is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound can be utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 8-(piperidin-1-ylmethyl)-3,4-dihydro-2H-chromen-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparación Con Compuestos Similares
Similar Compounds
8-(piperidin-1-ylmethyl)-quinolin-3-amine: Similar in structure but with a quinoline core instead of chromen-4-amine.
8-(piperidin-1-ylmethyl)-isoquinolin-3-amine: Features an isoquinoline core.
8-(piperidin-1-ylmethyl)-benzofuran-3-amine: Contains a benzofuran core.
Uniqueness
8-(piperidin-1-ylmethyl)-3,4-dihydro-2H-chromen-4-amine is unique due to its chromen-4-amine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C15H22N2O |
|---|---|
Peso molecular |
246.35 g/mol |
Nombre IUPAC |
8-(piperidin-1-ylmethyl)-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C15H22N2O/c16-14-7-10-18-15-12(5-4-6-13(14)15)11-17-8-2-1-3-9-17/h4-6,14H,1-3,7-11,16H2 |
Clave InChI |
AZXFGXXDRMGEFB-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CC2=C3C(=CC=C2)C(CCO3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(17S)-13-methyl-17-prop-1-ynylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol](/img/structure/B13854993.png)
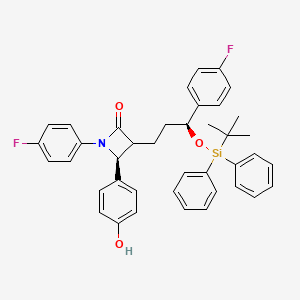

![[4-[1-(1H-imidazol-5-yl)ethyl]pyridin-2-yl]methanol](/img/structure/B13855005.png)

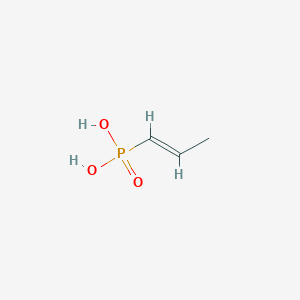
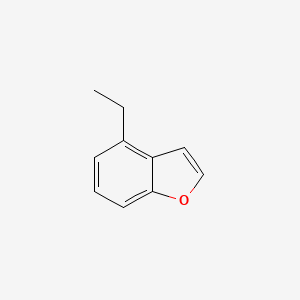
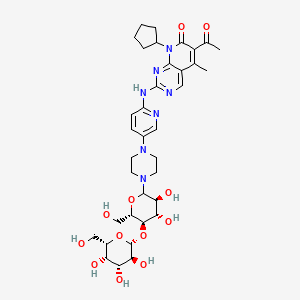
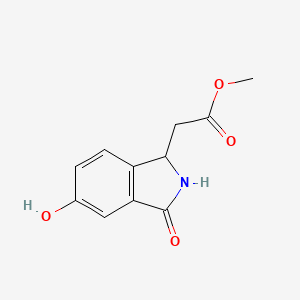


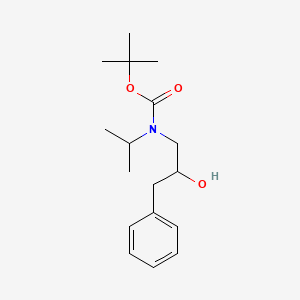
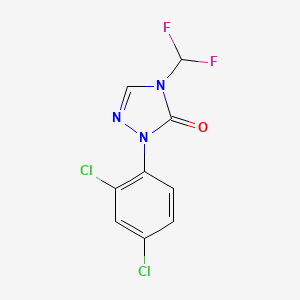
![[(2R,5R)-3,4-bis[(4-chlorobenzoyl)oxy]-5-methoxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B13855084.png)
